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Compound of Interest

Compound Name: 4,4-Difluorobenzhydrol

Cat. No.: B1266172 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the X-ray

crystal structure of benzhydrol derivatives, offering a comparative analysis of their structural

parameters. This guide provides supporting experimental data and protocols to aid in further

research and development.

While the complete X-ray crystal structure analysis for 4,4'-Difluorobenzhydrol is not publicly

available, this guide presents a comparative study of its precursor, 4,4'-Difluorobenzophenone,

alongside the parent compound, Benzhydrol, and its halogenated analogue, 4,4'-

Dichlorobenzophenone. This comparison offers valuable insights into the structural effects of

halogen substitution on the benzhydryl framework, which is a common scaffold in medicinal

chemistry.

Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for Benzhydrol, 4,4'-

Dichlorobenzophenone, and 4,4'-Difluorobenzophenone. These parameters provide a

quantitative comparison of the unit cell dimensions and molecular geometry of these related

compounds.
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Parameter Benzhydrol
4,4'-
Dichlorobenzophen
one

4,4'-
Difluorobenzophen
one

Formula C₁₃H₁₂O C₁₃H₈Cl₂O C₁₃H₈F₂O

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c C2/c C2/c

a (Å) 14.13(1) 23.31(2) 23.184

b (Å) 6.13(1) 6.18(1) 6.170

c (Å) 12.21(1) 7.42(1) 7.409

β (°) 108.3(1) 97.8(1) 97.868

Volume (Å³) 1002.4 1007.6 994.7

Z 4 4 4

Torsion Angle (°) - 48.1 / 48.3 47.1(1)

(C2-C1-C1'-C2')

Data for Benzhydrol corresponds to CCDC entry 108059. Data for 4,4'-Dichlorobenzophenone

is referenced from the 4,4'-Difluorobenzophenone publication. Data for 4,4'-

Difluorobenzophenone is from Acta Crystallographica Section C (1994), C50, 254-255.[1][2]

The data reveals that 4,4'-Difluorobenzophenone and 4,4'-Dichlorobenzophenone are

isostructural, crystallizing in the same space group (C2/c).[1] The substitution of hydrogen with

fluorine results in a slight decrease in the unit cell volume, as expected due to the smaller

atomic radius of fluorine compared to chlorine.[1] The torsion angle between the two phenyl

rings is also very similar for both halogenated compounds, indicating a comparable overall

molecular conformation.
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The determination of the crystal structure for small molecules like benzhydrol derivatives

typically follows a standardized experimental workflow. The protocol outlined below is a general

representation of the steps involved.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction

analysis. For compounds like 4,4'-Difluorobenzophenone, single crystals can be obtained by

slow recrystallization from a suitable solvent, such as cyclohexane.[1]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a

goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is

performed by rotating the crystal in a monochromatic X-ray beam and recording the diffraction

pattern on a detector.

3. Data Processing: The raw diffraction data is processed to determine the unit cell parameters,

space group, and the intensities of the reflections. This step involves indexing the reflections

and integrating their intensities.

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then refined

against the experimental data to improve the accuracy of the atomic coordinates, and thermal

parameters. For the structure of 4,4'-Difluorobenzophenone, the structure was solved using

SHELXS86 and refined using SHELX76.[1]

Visualizing the Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction

experiment.
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Experimental Workflow for Single-Crystal X-ray Diffraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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